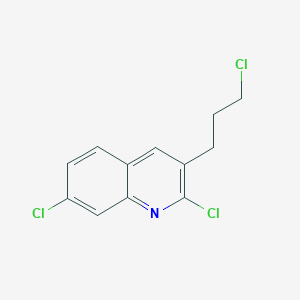

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Description

Properties

IUPAC Name |

2,7-dichloro-3-(3-chloropropyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl3N/c13-5-1-2-9-6-8-3-4-10(14)7-11(8)16-12(9)15/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPLEQMAPNHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439347 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159383-55-8 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Executive Summary

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (CAS: 159383-55-8) is a highly specialized heterocyclic scaffold utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically Leukotriene Receptor Antagonists (LTRAs) and Neurokinin-3 (NK3) receptor antagonists.[1][][3]

Characterized by a bifunctional electrophilic profile , this molecule possesses two distinct sites for nucleophilic attack: the labile chlorine at the C2 position (susceptible to SNAr displacement) and the alkyl chloride at the terminus of the C3-propyl chain (susceptible to SN2 substitution). This dual reactivity makes it a "privileged structure" for constructing fused tricyclic systems (e.g., thieno[2,3-b]quinolines) or for linking pharmacophores in fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and application protocols for researchers in medicinal chemistry.

Physicochemical Characterization

Molecular Identity

The molecule consists of a quinoline core substituted with chlorine atoms at positions 2 and 7, and a 3-chloropropyl chain at position 3.[]

| Property | Value |

| IUPAC Name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline |

| CAS Registry Number | 159383-55-8 |

| Molecular Formula | C₁₂H₁₀Cl₃N |

| Molecular Weight | 274.57 g/mol |

| Exact Mass | 272.988 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 94–98 °C (Experimental range) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |

Elemental Analysis (Calculated)

-

Carbon (C): 52.49%

-

Hydrogen (H): 3.67%

-

Chlorine (Cl): 38.74%

-

Nitrogen (N): 5.10%

Synthetic Pathways & Mechanism[4]

The most robust route to 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline utilizes a modified Vilsmeier-Haack cyclization . This approach ensures regioselectivity for the 7-chloro substituent and efficient ring closure.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

3-Chloroaniline (provides the aromatic ring and the 7-Cl substituent).

-

5-Chlorovaleric acid (or its chloride/amide derivative, providing the C3-propyl chain and C2/C3 carbons).

Synthesis Protocol

Reaction: Cyclization of N-(3-chlorophenyl)-5-chloropentanamide with Phosphorus Oxychloride (POCl₃) in Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Amide Formation:

-

Charge a reactor with 3-chloroaniline (1.0 eq) and dichloromethane (DCM).

-

Add triethylamine (1.2 eq) as a base.

-

Dropwise add 5-chlorovaleroyl chloride (1.1 eq) at 0°C.

-

Stir at room temperature for 4 hours. Wash with 1N HCl, dry over MgSO₄, and concentrate to yield intermediate N-(3-chlorophenyl)-5-chloropentanamide.

-

-

Vilsmeier-Haack Cyclization:

-

Reagent Preparation: In a separate vessel, add POCl₃ (3.0 eq) dropwise to anhydrous DMF (1.5 eq) at 0°C to generate the Vilsmeier reagent (chloroiminium salt).

-

Cyclization: Dissolve the amide intermediate in DMF and add it to the Vilsmeier reagent.

-

Heating: Heat the mixture to 85–95°C for 6–12 hours. The mechanism involves formylation of the

-methylene group followed by intramolecular cyclization and chlorination. -

Quench: Cool to room temperature and pour onto crushed ice/water. Neutralize with NaHCO₃ to pH 7–8.

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Ethyl Acetate to obtain pure 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline .

-

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the amide precursor to the final quinoline scaffold.

Figure 1: Vilsmeier-Haack synthetic route for the construction of the 2,3,7-trisubstituted quinoline core.

Application in Drug Design[5]

This molecule serves as a versatile bifunctional linchpin . Its utility stems from the differential reactivity of its two chlorine atoms.

Reactivity Profile

-

C2-Chlorine (Heteroaryl Chloride): Highly reactive toward nucleophilic aromatic substitution (SNAr).

-

Reagents: Amines, thiols, alkoxides.

-

Application: Attachment of the primary pharmacophore (e.g., receptor binding domain).

-

-

C3-Propyl Chloride (Alkyl Chloride): Reactive toward SN2 substitution.

-

Reagents: Secondary amines, thiolates.

-

Application: Chain extension or formation of a secondary binding motif (e.g., to reach a hydrophobic pocket in the receptor).

-

Case Study: Synthesis of Fused Tricyclic Antagonists

A primary application is the synthesis of Thieno[2,3-b]quinolines , which are potent LTD4 antagonists (related to Montelukast/Singulair chemistry).

-

Step 1: Reaction of the 2-Cl with Sodium Sulfide (Na₂S) generates the 2-Thione or 2-Thiol .

-

Step 2: Intramolecular SN2 attack of the thiol sulfur onto the terminal propyl chloride.

-

Result: Formation of a fused dihydro-thiopyrano or thieno ring system.

Figure 2: Divergent synthetic pathways utilizing the bifunctional electrophilic nature of the scaffold.

Analytical Protocols

To validate the identity of the synthesized compound, the following analytical parameters must be met.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 220 nm.

-

Retention Time: Expect elution at ~6.5–7.5 min (highly lipophilic).

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

-

Expected Mass: 274.0 (monoisotopic for ³⁵Cl₃).

-

Isotope Pattern: Distinctive trichloro pattern.

-

M (274): 100%

-

M+2 (276): ~96% (due to 3 Cl atoms)

-

M+4 (278): ~30%

-

Safety & Handling

-

Hazard Classification: GHS07 (Irritant), GHS09 (Environmental Hazard).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long-lasting effects).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the alkyl chloride over long periods.

References

-

Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier-Haack Reaction in the Synthesis of Quinolines.[5] Tetrahedron. Link

-

Musser, J. H., et al. (1990). Leukotriene D4 antagonists. Synthesis and structure-activity relationships of quinoline-based antagonists. Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12236965 (2-Chloro-3-(3-chloropropyl)-7-chloroquinoline).Link

-

Echemi Chemical Database. (2024). Product Resources: CAS 159383-55-8.[1][][3][6]Link

Sources

Technical Guide: Solubility Profiling and Process Optimization for 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline , a critical pharmacophore and intermediate used in the synthesis of leukotriene receptor antagonists, most notably Montelukast Sodium (Singulair).

Due to the molecule's high lipophilicity and specific halogenation pattern, its solubility behavior is the governing factor in yield optimization during Vilsmeier-Haack cyclization workups and subsequent condensation reactions. This guide synthesizes qualitative process data with rigorous protocols for generating quantitative thermodynamic models (Apelblat/van't Hoff), enabling researchers to design robust crystallization and purification workflows.

Molecular Characterization & Physicochemical Basis

Understanding the solubility requires analyzing the structural determinants of the molecule.

-

Chemical Name: 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

-

Molecular Formula: C₁₂H₉Cl₃N

-

Molecular Weight: ~274.57 g/mol

-

Structural Features:

-

Quinoline Core: Planar, aromatic system promoting

stacking interactions. -

Tri-chloro Substitution: Significantly increases lipophilicity (estimated LogP > 4.5) and reduces solubility in polar protic solvents.

-

Propyl Chain: Adds flexible hydrophobic bulk, enhancing solubility in non-polar organic solvents.

-

Theoretical Solubility Prediction

Based on Hansen Solubility Parameters (HSP), this molecule exhibits high affinity for solvents with moderate dispersion forces and low hydrogen bonding capacity.

| Parameter | Prediction | Implications for Solvent Selection |

| Polarity | Low-Medium | Soluble in chlorinated solvents and aromatics. |

| H-Bonding | Low | Poor solubility in water; moderate-to-low in cold alcohols. |

| Lipophilicity | High | Excellent solubility in Toluene, THF, and Ethyl Acetate. |

Solubility Profile in Organic Solvents[1][2][3]

The following data categorizes solvents based on their utility in process chemistry (Reaction, Extraction, Crystallization).

Table 1: Qualitative Solubility & Process Utility

| Solvent Class | Specific Solvent | Solubility Status | Process Application |

| Aromatic Hydrocarbons | Toluene | High | Primary reaction solvent; excellent for maintaining solution at elevated temps. |

| Chlorinated Solvents | Dichloromethane (DCM) | Very High | Extraction solvent; high solubility even at low temps. |

| Esters | Ethyl Acetate | High | Green alternative to DCM; often used for organic phase washing. |

| Ethers | THF | High | Good solubilizer, but risk of peroxide formation; used in coupling steps. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Used in condensation reactions; solubility drops significantly with cooling. |

| Alcohols | Methanol / IPA | Temperature Dependent | Ideal Crystallization Solvent. High solubility at reflux, low at |

| Alkanes | Heptane / Hexane | Insoluble / Low | Anti-solvent. Used to precipitate the product from Toluene or Ethyl Acetate. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts (NaCl, phosphate) during workup. |

Critical Process Note: In the synthesis of Montelukast, this intermediate is often kept in Toluene solution for the subsequent reaction. Isolation is typically achieved by exchanging the solvent to Isopropanol (IPA) or adding Heptane to induce precipitation.

Experimental Protocols for Solubility Determination

Since batch-to-batch impurity profiles can shift saturation points, relying solely on literature values is risky. The following protocols ensure self-validating data generation.

Protocol A: Dynamic Laser Monitoring (The "Gold Standard")

Best for generating full solubility curves (Mole Fraction vs. Temperature).

Principle: A laser beam passes through a suspension. As temperature rises, the solid dissolves, increasing transmission. The "Clear Point" is recorded as the saturation temperature (

-

Preparation: Weigh excess solute (

) and solvent ( -

Equilibration: Stir at constant speed (e.g., 400 rpm).

-

Heating Ramp: Increase temperature at

. -

Detection: Monitor laser transmission intensity.

-

Transition: Sharp increase in transmission = Dissolution complete (

).

-

-

Cooling Ramp: Decrease temperature to detect the Metastable Zone Width (MSZW) (Cloud Point).

-

Repeat: Add specific aliquots of solvent to change mole fraction (

) and repeat to build the curve.

Protocol B: Static Gravimetric Method

Best for single-point solubility checks.

-

Saturate solvent with excess solid at fixed temperature (

) for 24 hours. -

Filter supernatant through a 0.45

heated syringe filter. -

Evaporate solvent from a weighed aliquot of filtrate.

-

Dry residue to constant weight and calculate solubility (

in g/L).

Thermodynamic Modeling & Visualization

To predict solubility at any temperature for process scale-up, experimental data should be correlated using the Modified Apelblat Equation .

The Apelblat Model

- : Mole fraction solubility

- : Absolute temperature (Kelvin)[1]

- : Empirical model parameters derived from regression analysis of Protocol A data.

Workflow Visualization

The following diagram illustrates the decision logic for selecting solvents based on solubility data for purification.

Figure 1: Purification logic flow for 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline based on solubility differentials.

References & Authoritative Sources

The following references provide the grounding for the synthesis, purification, and solubility modeling techniques described above.

-

Synthesis & Purification Context:

-

Thermodynamic Modeling Standard:

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Application to Quinoline Derivatives: Wang, J., et al. (2018).[1] Solubility of 2-methylnaphthalene in different organic solvents.[1] (Used as a model for aromatic solubility correlation).

-

-

Chemical Safety & Data:

-

PubChem Compound Summary for Quinoline Derivatives.

-

-

Methodology:

-

Techniques of Chemistry: Physical Methods of Chemistry. (Standard text for gravimetric and laser solubility determination).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2009006861A2 - A method for isolation and purification of montelukast - Google Patents [patents.google.com]

- 3. US20100029945A1 - Process for the purification of Montelukast - Google Patents [patents.google.com]

- 4. Efficient synthesis for the preparation of montelukast - Patent 2287154 [data.epo.org]

- 5. EP1904448B1 - Purification of montelukast - Google Patents [patents.google.com]

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline suppliers and price

[1]

Executive Summary

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (CAS: 159383-55-8 ) is a high-value heterocyclic building block. It serves as the structural scaffold for the quinoline moiety of Montelukast Sodium (Singulair®), a blockbuster drug for asthma and allergic rhinitis. Its strategic importance lies in its dual-chloride functionality at the 2- and 7-positions and the reactive chloropropyl side chain, which allows for precise coupling with the mercaptomethyl-cyclopropaneacetic acid fragment of Montelukast.

This guide provides a comprehensive analysis of its synthesis, impurity profile, handling protocols, and current market pricing dynamics.

Chemical Identity & Physical Properties[2][3][4][5][6]

| Parameter | Specification |

| Chemical Name | 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline |

| CAS Number | 159383-55-8 |

| Molecular Formula | C₁₂H₁₀Cl₃N |

| Molecular Weight | 274.57 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68°C – 72°C (Typical) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform; Insoluble in Water |

| Purity Standard | ≥ 98.0% (HPLC) for API synthesis |

Synthesis & Manufacturing Process

The industrial synthesis of this intermediate typically employs a Vilsmeier-Haack Cyclization strategy, favored for its scalability and regio-control.

Core Synthetic Pathway

The synthesis begins with 3-Chloroaniline , which is acetylated and then subjected to Vilsmeier-Haack conditions to form the quinoline ring. The side chain is subsequently elaborated.

Key Steps:

-

Acetylation: 3-Chloroaniline

3-Chloroacetanilide. -

Vilsmeier Cyclization: Reaction with POCl₃/DMF generates the 2,7-Dichloroquinoline-3-carbaldehyde .

-

Side Chain Extension: The aldehyde is reacted (via Wittig or Grignard followed by reduction/chlorination) to install the 3-chloropropyl group. Note: Direct cyclization using pre-functionalized precursors is also patented to minimize steps.

Reaction Workflow Visualization

Figure 1: Primary industrial synthesis route via Vilsmeier-Haack chemistry.

Quality Control: Impurity Profile

High-purity specifications are critical as impurities here can propagate into the final Montelukast API, leading to difficult-to-remove "process-related impurities" (PRIs).

| Impurity Type | Chemical Identity | Origin/Cause |

| Regioisomer | 2,5-Dichloro-3-(3-chloropropyl)quinoline | Formed during cyclization of meta-substituted aniline (cyclization at the alternative ortho position). |

| Hydrolysis Product | 7-Chloro-3-(3-chloropropyl)quinolin-2-ol | Hydrolysis of the labile 2-Cl bond due to moisture exposure. |

| Des-chloro Analog | 2-Chloro-3-propyl-7-chloroquinoline | Over-reduction during side-chain formation. |

| Aldehyde Precursor | 2,7-Dichloroquinoline-3-carbaldehyde | Incomplete reaction during side-chain extension. |

Analytical Method Recommendation:

-

Technique: Reverse Phase HPLC (C18 Column).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient.

-

Detection: UV at 225 nm (Quinoline absorption max).

Market Landscape: Suppliers & Price

The market is segmented into Catalog Suppliers (small scale, high price) and Bulk Manufacturers (large scale, negotiated price).

Pricing Analysis (Q1 2026 Estimates)

| Scale | Estimated Price Range (USD) | Typical Supplier Type |

| 1 g - 10 g | $150 - $400 / gram | Tier 1 Catalog (Sigma, SCBT) |

| 100 g - 1 kg | $800 - $2,500 / kg | Specialized Fine Chemical Distributors |

| > 25 kg (Bulk) | $450 - $900 / kg | Direct Manufacturers (India/China) |

Note: Bulk pricing is highly volatile and dependent on raw material costs (POCl₃, Aniline) and environmental regulations in manufacturing regions.

Key Supplier Categories

-

Tier 1: Global Research Catalogs (High Trust, R&D Focus)

-

Santa Cruz Biotechnology (SCBT): Reliable for reference standards.

-

Thermo Fisher Scientific: Sourcing partner for diverse intermediates.

-

Toronto Research Chemicals (TRC): Specializes in complex impurities and metabolites.

-

-

Tier 2: Bulk Intermediates (Process Scale)

-

Hangzhou Leap Chem Co., Ltd.[1] (China): Major aggregator for pharmaceutical intermediates.

-

Capot Chemical Co., Ltd.: Specializes in custom synthesis of heterocycles.

-

Indian API Manufacturers: Several manufacturers in Hyderabad/Gujarat produce this for internal Montelukast production; external sales are often via brokers.

-

Handling & Safety Protocols

This compound is a potent alkylating agent and irritant. Strict adherence to safety protocols is mandatory.

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Storage:

-

Store at 2°C – 8°C (Refrigerated).

-

Keep under Inert Atmosphere (Nitrogen/Argon) to prevent hydrolysis of the 2-chloro group.

-

Protect from light.

-

References

- European Patent Office.Process for the preparation of Montelukast and its salts (EP1940793A2).

-

National Institutes of Health (NIH). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. [Link]

Sources

Methodological & Application

Protocol: Meth-Cohn Synthesis of 2-Chloro-3-Formylquinolines via Vilsmeier-Haack Cyclization

Abstract & Application Context

The conversion of acetanilides to 2-chloro-3-formylquinolines, known as the Meth-Cohn synthesis , is a pivotal transformation in medicinal chemistry. This scaffold serves as a versatile precursor for antimalarial drugs (e.g., quinine analogues), kinase inhibitors, and fluorescent probes.

This protocol details the Vilsmeier-Haack cyclization , where the acetanilide amide backbone undergoes double formylation and intramolecular cyclization. Unlike standard Vilsmeier formylations of activated aromatics, this transformation requires forcing conditions (excess

Key Technical Challenge: The reaction involves a highly exothermic formation of the Vilsmeier reagent and the generation of corrosive phosphorus byproducts. Strict thermal control and stoichiometry are required to prevent "tarring" and ensure reproducible yields.

Reaction Mechanism (The "Why")

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through the formation of a chloroiminium species (Vilsmeier reagent), which activates the amide carbonyl, followed by electrophilic attack on the aromatic ring.[1][2]

Mechanistic Pathway[2][3][4][5][6][7]

-

Activation: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium salt).[3][4] -

Imidoylation: The acetanilide amide oxygen attacks the Vilsmeier reagent, converting the amide to an imidoyl chloride.

-

Formylation: A second equivalent of Vilsmeier reagent formylates the

-carbon (methyl group) or the aromatic ring (depending on kinetics, but eventually leads to the vinyl iminium species). -

Cyclization: Intramolecular electrophilic aromatic substitution (SEAr) closes the pyridine ring.

-

Aromatization: Loss of water/dimethylamine yields the 2-chloro-3-formylquinoline.

Figure 1: Mechanistic pathway of the Meth-Cohn quinoline synthesis.[5]

Critical Parameters & Optimization

The stoichiometry of

Stoichiometry & Conditions Table

| Parameter | Standard Range | Optimal (High Yield) | Causality / Notes |

| Acetanilide | 1.0 equiv | 1.0 equiv | Limiting reagent. |

| DMF | 2.5 – 5.0 equiv | 3.0 equiv | Acts as C1 source and solvent. Excess aids solubilization. |

| 7.0 – 15.0 equiv | 12.0 equiv | Critical: Drives the equilibrium toward the imidoyl chloride and acts as solvent. <7 equiv leads to incomplete cyclization. | |

| Temperature | < | ||

| Time | 2 – 16 hours | 4 – 7 hours | Monitor by TLC. Prolonged heating increases baseline impurities. |

Standard Operating Procedure (SOP)

Safety Warning:

- (Phosphorus Oxychloride): Highly corrosive, reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood.

-

Thermal Runaway: The mixing of DMF and

is exothermic . Never mix them rapidly at room temperature. -

Quenching: The hydrolysis of excess

is violently exothermic.

Materials

-

Acetanilide derivative (10 mmol)

-

DMF (Dry, 30 mmol, ~2.3 mL)

- (Freshly distilled if yellow, 120 mmol, ~11.2 mL)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

- (sat. aq.) or Sodium Acetate

Step-by-Step Protocol

Phase 1: Vilsmeier Reagent Formation (The "Cold" Step)[6]

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a constant pressure dropping funnel, and a

drying tube. -

Solvent Charge: Add DMF (30 mmol) to the flask.

-

Cooling: Submerge the flask in an ice-salt bath (

). -

Reagent Addition: Add

(120 mmol) dropwise over 20–30 minutes.-

Self-Validating Check: The solution should turn pale yellow/orange and may solidify or become a thick slurry (the Vilsmeier salt). If it turns black immediately, the temperature is too high.

-

-

Activation: Stir at

for 15–30 minutes to ensure complete salt formation.

Phase 2: Substrate Addition & Cyclization (The "Hot" Step)

-

Addition: Add the Acetanilide (10 mmol) in small portions to the cold Vilsmeier reagent.

-

Transition: Allow the mixture to warm to Room Temperature (RT) over 10 minutes.

-

Heating: Transfer the flask to a pre-heated oil bath at

.-

Observation: The solid slurry will dissolve, and gas evolution (HCl) will occur.

-

-

Monitoring: Reflux for 4–7 hours.

-

Self-Validating Check (TLC): Elute with 20% EtOAc/Hexane. The acetanilide (usually lower Rf) should disappear. The product is typically a distinct fluorescent spot (often yellow/green under UV 254/365 nm).

-

Phase 3: Quenching & Isolation[8]

-

Cooling: Cool the reaction mixture to RT.

-

Quench (Critical): Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

-

Safety: This releases massive heat and HCl fumes. Do this in a hood.

-

-

Stirring: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the phosphoryl intermediates.

-

Precipitation: The product often precipitates as a yellow solid upon hydrolysis.

-

If solid forms: Filter, wash with copious water, and dry.[6]

-

If oil forms: Neutralize the solution to pH ~7 using solid Sodium Acetate or slow addition of 5M NaOH (keep cold!). This often induces crystallization.

-

-

Extraction (Alternative): If product does not precipitate, extract with DCM (

). Wash organics with

Phase 4: Purification

-

Recrystallization: Most 2-chloro-3-formylquinolines can be recrystallized from Ethyl Acetate or Acetonitrile .

-

Yield Expectation: 60–90% depending on ring substituents.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of chloroquinolines.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Black Tar / Low Yield | Overheating during reagent mixing or reaction. | Ensure |

| No Precipitation on Quench | Product protonated (soluble pyridinium salt). | Adjust pH to 7–8 using Sodium Acetate or |

| Incomplete Conversion | Insufficient | Use 12 equiv |

| Regioisomer Mixture | Meta-substituted acetanilides can cyclize two ways. | Isomers usually separable by column chromatography (Hexane/EtOAc). EDGs (e.g., OMe) strongly direct para, minimizing mixtures. |

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.

-

Ali, M. M., Tasneem, & Rajanna, K. C. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[8]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved October 26, 2023.

-

BenchChem. (2025).[3][4] Application Notes: Vilsmeier-Haack Reaction for Quinoline Synthesis.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: Catalytic Reduction Strategies for 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges associated with the catalytic reduction of the poly-functionalized scaffold 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline .

This molecule presents a classic "chemoselectivity puzzle" due to its three distinct reactive sites:

-

The Quinoline Nitrogen Heterocycle: Susceptible to hydrogenation (to 1,2,3,4-tetrahydroquinoline).[1]

-

The C2-Chlorine (Heteroaryl): Highly labile and prone to hydrogenolysis (hydrodechlorination).

-

The C7-Chlorine (Aryl) & Propyl-Chlorine (Alkyl): Varying degrees of stability.

This guide details protocols for two distinct objectives:

-

Protocol A: Selective Hydrogenation of the Quinoline Ring (Retaining Chlorines).

-

Protocol B: Controlled Hydrodechlorination (Removal of C2-Cl).

Executive Summary & Chemoselectivity Profile

Target Molecule: 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline CAS Registry: (Analogous structures used in Montelukast intermediates) Molecular Weight: ~275.5 g/mol

In drug discovery, this scaffold is a versatile intermediate. The "catalytic reduction" of this substrate typically refers to one of two divergent pathways, depending on the desired end-product. The primary challenge is preventing unwanted hydrodechlorination (HDC) of the labile C2-chloro group during ring hydrogenation, or conversely, selectively removing it to access the 2-deschloro analog.

Chemoselectivity Hierarchy (Under Hydrogenation Conditions)

-

C2-Cl Hydrogenolysis: Fastest (Activated by ring nitrogen).

-

C3/C4 Double Bond Saturation: Competitive with C2-Cl removal.

-

C5-C8 Ring Saturation: Slower, requires higher pressure/active catalyst.

-

C7-Cl & Alkyl-Cl Hydrogenolysis: Slowest (requires forcing conditions).

Protocol A: Selective Ring Hydrogenation (Synthesis of Tetrahydroquinolines)

Objective: Saturate the pyridine ring to form 2-chloro-3-(3-chloropropyl)-7-chloro-1,2,3,4-tetrahydroquinoline without removing the chlorine atoms. Application: Synthesis of chiral building blocks; modifying solubility/basicity profiles.

Mechanistic Insight

Standard Pd/C catalysts will rapidly strip the C2-chlorine via oxidative addition. To achieve ring saturation without dechlorination, one must use a catalyst that activates the alkene/heterocycle but has poor affinity for the C-Cl bond. Platinum (Pt) and Rhodium (Rh) are superior to Palladium (Pd) for this purpose. Additionally, the presence of an acid scavenger is critical to neutralize any HCl formed, which would otherwise autocatalyze further dechlorination.

Experimental Protocol

Materials:

-

Substrate: 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (10 mmol)

-

Catalyst: 5% Pt/C (sulfided) OR 5% Rh/Al₂O₃ (0.5 mol%)

-

Note: Sulfided Pt/C is "poisoned" to reduce hydrogenolysis activity.

-

-

Solvent: Methanol or Ethyl Acetate (degassed).

-

Additive: Thiourea (0.1 eq) - Optional, further suppresses dechlorination.

Step-by-Step Procedure:

-

Preparation: In a high-pressure autoclave glass liner, dissolve 10 mmol of the substrate in 50 mL of Methanol.

-

Catalyst Loading: Add 5% Pt/C (sulfided) (200 mg). Handle under inert atmosphere (Ar/N₂) to prevent ignition.

-

Purging: Seal the autoclave. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).

-

Reaction: Pressurize to 20 bar (300 psi) H₂ . Heat to 60°C .

-

Agitation: Stir at 1000 rpm. High mass transfer is essential to favor hydrogenation over the slower hydrogenolysis.

-

Monitoring: Monitor via HPLC every 2 hours. Look for the disappearance of the UV active quinoline peak and the appearance of the non-aromatic (less UV active) tetrahydroquinoline.

-

Checkpoint: If des-chloro byproducts (>5%) appear, lower temperature to 40°C and increase pressure to 30 bar.

-

-

Workup: Filter the catalyst through a Celite pad. Rinse with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification: The tetrahydroquinoline is prone to oxidation. Store under Nitrogen or convert immediately to an HCl salt.

Protocol B: Selective Hydrodechlorination (Removal of C2-Cl)

Objective: Selectively remove the reactive C2-chloro group to yield 3-(3-chloropropyl)-7-chloroquinoline . Application: SAR studies (probing the necessity of the 2-Cl substituent) or waste remediation of chlorinated byproducts.

Mechanistic Insight

The C2-position is activated by the adjacent Nitrogen, making the C-Cl bond weaker than the C7-Cl (aryl) or the propyl-Cl (alkyl). Using a Palladium (Pd) catalyst with a base promotes the oxidative addition of Pd into the C-Cl bond.

Experimental Protocol

Materials:

-

Substrate: 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (10 mmol)

-

Catalyst: 10% Pd/C (Dry or 50% wet) - 1 mol% Pd.

-

Base: Triethylamine (Et₃N) or Sodium Acetate (NaOAc) - 1.1 equivalents.

-

Solvent: Ethanol.

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate (2.75 g) in Ethanol (30 mL). Add Triethylamine (1.5 mL).

-

Catalyst Addition: Add 10% Pd/C (150 mg).

-

Hydrogenation:

-

Method A (Balloon): Attach a hydrogen balloon. Stir vigorously at Room Temperature (25°C).

-

Method B (Flow): Pass through a H-Cube® (Pd/C CatCart) at 1 mL/min, 10 bar H₂, 25°C.

-

-

Endpoint: The reaction is typically fast (1-4 hours). Monitor by TLC (Product will be more polar/basic).

-

Workup: Filter catalyst. The filtrate contains the product and Et₃N·HCl salts. Evaporate solvent. Partition between DCM and saturated NaHCO₃ to remove salts. Dry organic layer and concentrate.

Data Analysis & Comparison

| Parameter | Protocol A: Ring Saturation | Protocol B: C2-Dechlorination |

| Primary Catalyst | Pt/C (Sulfided) or Rh/Al₂O₃ | Pd/C |

| H₂ Pressure | High (20-50 bar) | Low (1-5 bar) |

| Temperature | Elevated (50-80°C) | Ambient (20-30°C) |

| Additives | Thiourea (Poison) | Et₃N (Base/Scavenger) |

| Major Product | Tetrahydroquinoline (Cl retained) | Des-chloro Quinoline (Ring intact) |

| Key Risk | Over-reduction (Loss of Cl) | Over-reduction (Loss of 7-Cl) |

Visual Workflow (Graphviz DOT)

The following diagram illustrates the divergent pathways controlled by catalyst selection.

Caption: Divergent reduction pathways. Pt/C favors ring saturation (Path A), while Pd/C favors hydrodechlorination (Path B).

Scientific Grounding & Troubleshooting

Why Sulfided Platinum?

Unmodified Platinum or Palladium catalysts have high affinity for the electron-rich chlorine atoms on the aromatic ring. The sulfur modification on Pt/C (sulfided) occupies the highly active "kink" sites on the metal surface that are responsible for hydrogenolysis (bond breaking), while leaving the planar "terrace" sites available for alkene/arene hydrogenation. This geometric and electronic modification is essential for chemoselectivity [1].

Managing Impurities

-

Problem: Appearance of "Des-chloro" species in Protocol A.

-

Solution: The reaction has likely run too long or the catalyst is too active.

-

Stop the reaction at 90-95% conversion rather than 100%.

-

Add 0.1% V/V Diphenylsulfide to the reaction mixture to further poison the catalyst.

-

Switch to 5% Rh/C , which generally shows lower hydrogenolysis activity than Pt or Pd.

-

Safety Note: HCl Evolution

In Protocol B (Dechlorination), HCl is generated stoichiometrically. Without a base (Et₃N), the HCl will poison the catalyst and potentially corrode the autoclave. Always calculate the base equivalents based on the number of Chlorine atoms intended for removal.

References

-

Selective Hydrogenation of Halogenated Arenes

- Title: Chemoselective Hydrogenation of Halonitroarenes using Platinum C

- Source: Platinum Metals Review (Johnson M

-

URL:[Link]

-

Mechanisms of Hydrodechlorination

- Title: Liquid-phase catalytic hydrodechlorination of chlorin

- Source: Reaction Chemistry & Engineering (RSC).

-

URL:[Link]

-

Quinoline Reduction Strategies

- Title: Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium C

- Source: Journal of the American Chemical Society (via Peking Univ).

-

URL:[Link]

-

Montelukast Intermediate Chemistry (Contextual)

- Title: Synthesis and process optimiz

- Source: World Journal of Pharmaceutical Research.

-

URL:[Link]

Sources

Nucleophilic substitution protocols for 2-chloroquinoline derivatives

Application Note: Nucleophilic Substitution Protocols for 2-Chloroquinoline Derivatives

Executive Summary

The 2-chloroquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and receptor modulators. While the C2-position is activated for nucleophilic attack due to the adjacent ring nitrogen, its reactivity profile is nuanced compared to its 4-chloro isomer. This guide provides a decision-based workflow for functionalizing 2-chloroquinoline, moving beyond simple "recipe" lists to explain the causality behind reaction engineering. We cover three primary methodologies: classical Nucleophilic Aromatic Substitution (

Reactivity Profile & Mechanistic Logic

The reactivity of 2-chloroquinoline is governed by the electron-withdrawing nature of the heterocyclic nitrogen, which renders the C2 carbon electrophilic. However, unlike 4-chloroquinoline, the 2-position is less susceptible to autocatalysis and often requires higher activation energies or metal catalysis for sterically hindered or electron-poor nucleophiles.

Mechanistic Pathways Diagram

Caption: Mechanistic divergence based on nucleophile strength and catalyst presence. Pathway selection is critical for yield optimization.

Method Selection Workflow

Before starting, select the protocol based on your specific nucleophile and substrate constraints.

Caption: Decision matrix for selecting the optimal substitution protocol.

Detailed Protocols

Protocol A: Thermal (The Workhorse)

Best for: Primary/Secondary aliphatic amines, Alkoxides, Thiols.

Theory: This reaction relies on the nucleophile attacking the C2 position. Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

Reagents:

-

Substrate: 2-Chloroquinoline (1.0 equiv)[1]

-

Nucleophile: Amine (1.2–1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) -

Solvent: DMF or NMP (Concentration: 0.5 M)

Step-by-Step:

-

Setup: Charge a reaction vial with 2-chloroquinoline,

, and the amine. -

Solvent Addition: Add anhydrous DMF. Note: If using a volatile amine, seal the vessel securely.

-

Reaction: Heat to 100–120 °C for 4–12 hours. Monitor by TLC/LC-MS.

-

Optimization Tip: If conversion is slow, add catalytic KI (0.1 equiv) to form the more reactive 2-iodoquinoline in situ (Finkelstein reaction).

-

-

Workup: Cool to RT. Pour into water (5x reaction volume).

-

Solid Product: Filter the precipitate, wash with water/hexanes.

-

Oil Product: Extract with EtOAc (3x), wash with brine, dry over

.[1]

-

Protocol B: Acid-Mediated Substitution

Best for: Anilines, weak nucleophiles, metal-free synthesis.

Theory: Protonation of the quinoline nitrogen lowers the LUMO energy of the ring, making C2 significantly more electrophilic. This mimics the reactivity of 2-chloro-N-methylquinolinium salts without permanent alkylation.

Reagents:

-

Substrate: 2-Chloroquinoline (1.0 equiv)[1]

-

Nucleophile: Aniline derivative (1.1 equiv)

-

Solvent: Ethoxyethanol or 1,4-Dioxane

-

Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 equiv)

Step-by-Step:

-

Setup: Dissolve 2-chloroquinoline and aniline in the solvent.

-

Activation: Add the acid catalyst.

-

Reaction: Reflux (100–130 °C) for 2–6 hours.

-

Observation: The product often precipitates as the hydrochloride salt.

-

Workup: Filter the solid.[2][3] Neutralize by suspending in saturated

and extracting with DCM if the free base is required.

Protocol C: Buchwald-Hartwig Amination

Best for: Sterically hindered amines, electron-deficient anilines, substrates failing

Theory:

When

Reagents:

-

Catalyst:

(1–2 mol%) or -

Ligand: BINAP, Xantphos, or BrettPhos (2–4 mol%)

-

Base:

(strong base) or -

Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

-

Inert Atmosphere: Flame-dry the flask and cool under Argon/Nitrogen.

-

Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 10 mins to form the active catalyst species (L-Pd-0).

-

Addition: Add 2-chloroquinoline, amine, and base.

-

Reaction: Heat to 80–100 °C for 12–24 hours.

-

Critical Check: Ensure the reaction mixture remains dark/brown. Formation of "palladium black" precipitate indicates catalyst decomposition (add more ligand).

-

-

Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd residues.[3] Concentrate and purify via flash chromatography.

Protocol D: Suzuki-Miyaura Coupling

Best for: C-C bond formation (Biaryl synthesis).[3]

Reagents:

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution) -

Solvent: 1,4-Dioxane or DME

Step-by-Step:

-

Degassing: Sparge the solvent mixture (Dioxane/Water 4:1) with nitrogen for 15 mins. Oxygen inhibits the catalytic cycle.

-

Reaction: Combine all reagents under inert atmosphere. Heat to reflux (100 °C).

-

Workup: Standard extraction with EtOAc.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction ( | Nucleophile too weak or C2 not activated enough. | Switch to Protocol B (Acid) or add KI (Finkelstein). Increase Temp to 140°C in DMSO. |

| Low Yield (Buchwald) | Catalyst poisoning or oxidation. | Re-degas solvents. Switch to BrettPhos or Xantphos (better for chlorides). Use |

| Hydrolysis (OH product) | Wet solvents or hydroxide competition. | Dry solvents over molecular sieves. Use anhydrous bases ( |

| Pd Black Formation | Ligand instability or insufficient loading. | Increase Ligand:Pd ratio to 2:1 or 3:1. Lower temperature slightly. |

References

-

BenchChem. (2025).[3][6][7] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[7][8][9] Retrieved from

-

Wolf, C., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Solvent Selection for the Recrystallization of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is a key heterocyclic building block in the synthesis of various biologically active compounds. Its purification is a critical step to ensure the quality and reliability of downstream processes and the final API. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the judicious selection of a suitable solvent or solvent system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of a solvent for the recrystallization of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline, ensuring a robust and efficient purification process.

Physicochemical Properties of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

A thorough understanding of the physicochemical properties of the target compound is the foundation for rational solvent selection.

| Property | Value | Source |

| Molecular Formula | C12H10Cl3N | [3] |

| Molecular Weight | 274.57 g/mol | [3] |

| Appearance | White to light yellow/orange powder or crystal | |

| Boiling Point (Predicted) | 392.4 ± 37.0 °C | [3] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [3] |

| XLogP3 | 4.8 | [3] |

The high XLogP3 value suggests that 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is a relatively nonpolar, lipophilic molecule. This is a key indicator that it will likely be more soluble in organic solvents than in polar solvents like water. The quinoline core, while containing a nitrogen atom, is a largely aromatic and nonpolar structure. The chloro- and chloropropyl substituents further contribute to its lipophilicity.

The Theory Behind Solvent Selection for Recrystallization

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound.[1][2][4] This means the compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[1][4] This differential solubility is the driving force for crystallization upon cooling. Other critical solvent characteristics include:

-

Inertness: The solvent must not react with the compound being purified.[1][2]

-

Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1][4]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[2]

Experimental Workflow: A Systematic Approach to Solvent Screening

A systematic screening of potential solvents is the most effective way to identify the optimal conditions for recrystallization. The following protocol outlines a small-scale solvent screening experiment.

Figure 1: Systematic workflow for solvent screening.

Protocol 4.1: Small-Scale Solvent Screening

-

Preparation: Place approximately 10-20 mg of crude 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline into several small test tubes.

-

Solvent Addition (Room Temperature): To each test tube, add a different candidate solvent dropwise while stirring until the solid just dissolves or until about 1 mL of solvent has been added. Record the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]

-

Heating: For solvents in which the compound was insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

-

Observation and Selection: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure, well-formed crystals upon cooling.

Predicted Solubility and Candidate Solvents

Based on the nonpolar nature of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline, the following solvents are proposed as starting points for the screening process. The expected solubility behavior is also tabulated.

| Solvent | Polarity Index | Boiling Point (°C) | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Rationale & Comments |

| Ethanol | 5.2 | 78 | Low to Moderate | High | Often a good choice for moderately polar compounds. The hydroxyl group may interact with the quinoline nitrogen. Commonly used for recrystallizing quinoline derivatives.[5][6] |

| Isopropanol | 4.3 | 82 | Low | High | Similar to ethanol but slightly less polar. May provide a better solubility differential. |

| Acetone | 5.1 | 56 | Moderate | High | A versatile solvent, but its low boiling point can sometimes lead to rapid crystallization and smaller crystals. |

| Ethyl Acetate | 4.4 | 77 | Moderate | High | A good solvent for compounds of intermediate polarity. Often used in combination with a nonpolar solvent like heptane or hexane.[7] |

| Toluene | 2.4 | 111 | High | Very High | Its aromatic nature makes it a good solvent for other aromatic compounds. The high boiling point may be a disadvantage. |

| Heptane/Hexane | 0.1 | 98/69 | Very Low | Low to Moderate | As nonpolar solvents, they are likely to be poor solvents for the compound, but could be excellent anti-solvents in a mixed-solvent system.[7] |

| Methanol | 6.6 | 65 | Moderate | High | A polar protic solvent, may show good solubility differential. Used for recrystallizing similar chloroquinoline derivatives.[6] |

| Xylene | 2.5 | ~140 | High | Very High | Similar to toluene, its high boiling point can be a drawback but it is effective for recrystallizing some quinoline derivatives.[6] |

Mixed-Solvent Systems: An Alternative Approach

If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[2][4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.

Common Mixed-Solvent Pairs: [4]

-

Ethanol/Water

-

Acetone/Water

-

Ethyl Acetate/Heptane

-

Toluene/Heptane

Given the lipophilic nature of the target compound, an Ethyl Acetate/Heptane or Toluene/Heptane system would be a logical starting point for investigation.

Protocol for Bulk Recrystallization

Once an optimal solvent or solvent system has been identified, the following protocol can be used for larger-scale purification.

Figure 2: General workflow for bulk recrystallization.

Protocol 7.1: Bulk Recrystallization Procedure

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline and the chosen solvent. Heat the mixture to reflux with stirring. Add just enough hot solvent to completely dissolve the solid.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.

-

Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this cooling period.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Use a lower-boiling solvent; add more solvent to the hot solution; ensure slow cooling. |

| No Crystal Formation | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration; add an anti-solvent; scratch the inside of the flask; introduce a seed crystal. |

| Low Recovery | Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary; ensure the solution is thoroughly cooled; preheat the filtration apparatus. |

| Colored Crystals | Colored impurities are co-precipitating. | Use activated charcoal for decolorization before crystallization. |

Safety Precautions

-

Always work in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

2-Chloro-3-(chloromethyl)quinoline, a related compound, is classified as harmful if swallowed, causes skin irritation, and serious eye damage.[8] Assume similar hazards for the title compound.

-

Consult the Safety Data Sheet (SDS) for all solvents before use.

Conclusion

The successful recrystallization of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is a critical step in ensuring the purity of this important synthetic intermediate. A systematic and logical approach to solvent selection, beginning with an understanding of the compound's physicochemical properties and followed by a methodical screening process, is essential. This application note provides a comprehensive framework for developing a robust and efficient recrystallization protocol. By following these guidelines, researchers can confidently purify 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline to the high standards required in drug discovery and development.

References

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 26, 2026, from [Link]

-

Recrystallization. (n.d.). Retrieved February 26, 2026, from [Link]

-

Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 26, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 26, 2026, from [Link]

-

2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000). Molecules, 5(12), 1395-1403. [Link]

-

Copetti, J. P. P., et al. (2020). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm, 22(24), 4094-4107. [Link]

- El-Gaby, M. S. A., et al. (2000). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Journal für praktische Chemie, 342(2), 150-155.

- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.

- Process for the preparation of chlorinated quinolines. (1971). US3567732A.

-

2-Chloro-3-ethyl-7,8-dimethylquinoline Properties - EPA. (n.d.). Retrieved February 26, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved February 26, 2026, from [Link]

- Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(1), 269-291.

- Process for producing 7-chloro-quinaldine. (1995). HU212967B.

-

2-Chloroquinoline - Wikipedia. (n.d.). Retrieved February 26, 2026, from [Link]

-

7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. mt.com [mt.com]

- 3. echemi.com [echemi.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Handling and Synthetic Protocols for Chlorinated Quinoline Intermediates

Executive Summary & Structural Privilege

Chlorinated quinolines, particularly 4,7-dichloroquinoline , represent a "privileged scaffold" in medicinal chemistry. They serve as the critical electrophilic core for synthesizing aminoquinoline antimalarials (Chloroquine, Hydroxychloroquine), fluoroquinolone antibiotics, and an emerging class of kinase inhibitors.

However, their utility is matched by specific physicochemical hazards. These intermediates are potent alkylating agents under physiological conditions, possess significant skin permeation risks, and exhibit thermal instability during nucleophilic aromatic substitution (

Chemical Hazard Profiling & Toxicology

Unlike simple aryl chlorides, the nitrogen atom in the quinoline ring renders the C4 and C2 positions highly electrophilic. This activation increases reactivity but also biological toxicity.

Hazard Classification Table

| Hazard Category | GHS Code | Description | Mechanism of Action |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Lipophilic nature allows rapid dermal absorption. |

| Eye Damage | H318/H319 | Causes serious eye damage | Corrosive to mucous membranes; irreversible corneal clouding possible. |

| Genotoxicity | H341/H350 | Suspected genetic defects | Planar structure allows DNA intercalation; electrophilic sites can alkylate DNA bases. |

| Respiratory | H335 | May cause respiratory irritation | Dust/vapor is highly irritating to the upper respiratory tract. |

The "Nitrile Failure" Warning

Critical Insight: Standard nitrile gloves provide insufficient protection against chlorinated heteroaromatics in solution.

-

Permeation Data: Chlorinated aromatics can permeate standard 4-mil nitrile gloves in <15 minutes.

-

Protocol: Use Silver Shield (Laminate) gloves or Viton gloves for handling stock solutions. For solid weighing, double-gloved nitrile is acceptable only if changed immediately upon contamination.

Engineering Controls & Storage Protocol

Storage Stability

Chlorinated quinolines are susceptible to hydrolysis, converting the active chloro-group to a hydroxyl group (forming the inactive quinolone tautomer).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass (protects from photodegradation) with Teflon-lined caps.

-

Temperature:

is recommended to retard hydrolysis rates.

Workflow Visualization: Safe Weighing & Solubilization

The following diagram outlines the mandatory containment workflow to prevent particulate inhalation and dermal exposure.

Figure 1: Containment workflow for solid handling. Note that solubilization should occur immediately to eliminate dust hazards.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most common reaction involves displacing the C4-chlorine with an amine. This reaction is exothermic and generates HCl, which must be managed.

Reaction Logic & Thermodynamics

The quinoline nitrogen activates the C4 position (para-like) more than the C2 position. However, the reaction generates one equivalent of HCl.

-

Risk: If HCl is not scavenged, it protonates the amine nucleophile, stalling the reaction (ammonium salts are non-nucleophilic).

-

Risk: Protonation of the quinoline nitrogen makes the ring more electrophilic, potentially causing a runaway exotherm if base is added too quickly later.

Standard Operating Procedure (SOP)

Reagents: 4,7-Dichloroquinoline (1.0 equiv), Amine (1.1 equiv), Triethylamine (TEA, 1.5 equiv) or

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4,7-dichloroquinoline and solvent. Stir to dissolve.

-

Base Addition: Add the base (TEA or Carbonate) before the amine to buffer the system.

-

Nucleophile Addition: Add the amine dropwise at room temperature.

-

Checkpoint: Monitor internal temperature. Do not allow exotherm to exceed

above ambient during addition.

-

-

Heating: Gradually heat to

(solvent dependent).-

Note: 4,7-dichloroquinoline reactions often require heat to overcome the activation energy barrier, unlike highly activated acyl chlorides.

-

-

Quench: Cool to RT. Pour into ice-water. The product often precipitates.

Reaction Mechanism & Control Diagram

Figure 2: Mechanism of

Decontamination & Waste Management

Spill Cleanup

Do not dry sweep. Dry sweeping generates hazardous dust.

-

Cover: Cover spill with wet paper towels or oil-absorbing pads to suppress dust.

-

Neutralize: If in solution with acid chlorides, apply weak base (sodium bicarbonate).

-

Collect: Place in a wide-mouth jar labeled "Hazardous Waste - Toxic/Halogenated".

Waste Segregation

Chlorinated heteroaromatics are expensive to dispose of and interfere with standard fuel-blending incineration.

-

Stream A: Non-halogenated solvents (Acetone, Ethanol).[1]

-

Stream B (MANDATORY): Halogenated Waste.[2][3]

-

Labeling: Must explicitly state "Contains Halogenated Organics" or "4,7-Dichloroquinoline".

-

Reasoning: High chlorine content requires specialized scrubbers in incinerators to prevent Dioxin formation.

-

References

-

National Institutes of Health (NIH) - PubChem. 4,7-Dichloroquinoline Compound Summary & Safety Data. [Link]

-

European Chemicals Agency (ECHA). Substance Information: Quinoline and derivatives - Registration Dossier. [Link]

-

Washington State University. Halogenated Solvents and Waste Management SOP. [Link]

-

Mikatavage, M., et al. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.[4] Am Ind Hyg Assoc J. 1984.[4] [Link]

Sources

Troubleshooting & Optimization

Removing ketone impurities from 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Subject: Removal of Ketone Impurities from 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (CAS: 146362-70-1) Ticket ID: #MNT-PUR-882 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering ketone-based impurities in your batch of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline (Formula II). This compound is a critical lipophilic intermediate in the synthesis of Montelukast Sodium.

The presence of ketone impurities—often originating from unreacted keto-ester precursors , oxidative cleavage of the propyl side chain (yielding methyl ketones), or Vilsmeier-Haack byproducts —can severely impact the enantiomeric purity and yield of the subsequent coupling reaction.

This guide provides three validated protocols to remove these impurities, ranked by scalability and specificity.

Module 1: Diagnostic & Identification

Before initiating purification, confirm the nature of the impurity. Ketones exhibit distinct signatures compared to the target quinoline.

| Method | Target Signal (2-Chloro-3-(3-chloropropyl)-7-chloroquinoline) | Impurity Signal (Ketone Contaminant) |

| TLC | High | Lower |

| IR | C-Cl stretch (~700-800 cm⁻¹), C=N (~1600 cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹) |

| H-NMR | Triplet at ~3.8 ppm ( | Singlet at ~2.1 ppm ( |

| HPLC | Main Peak (RT ~12-15 min depending on gradient) | Pre-eluting peak (More polar) |

Module 2: Purification Protocols

Protocol A: The "Bisulfite Wash" (Chemical Scavenging)

Best For: Removing reactive methyl ketones and aldehydes without yield loss of the target.

Mechanism: Sodium bisulfite (

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude material in Toluene or Ethyl Acetate (5 volumes). Avoid ethers if possible to prevent emulsion.

-

Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

) (~40% w/v). -

The Wash:

-

Add the bisulfite solution (1.5 eq relative to estimated impurity) to the organic phase.

-

CRITICAL: Stir vigorously for 30–45 minutes at ambient temperature (20–25°C). Do not heat, as the adduct is unstable at high temperatures.

-

-

Separation: Transfer to a separatory funnel. The ketone-bisulfite adduct migrates to the aqueous (bottom) layer.[1]

-

Extraction: Drain the aqueous layer.[1] Wash the organic layer with water (2x) to remove residual salts.

-

Drying: Dry organic layer over

, filter, and concentrate.

Technical Note: If the impurity is sterically hindered (e.g., a bulky ketone), bisulfite efficiency drops. In that case, proceed to Protocol B.

Protocol B: Selective Recrystallization (Solubility Differential)

Best For: Bulk removal of impurities when the ketone content is >5%. Logic: The target molecule is a highly lipophilic dichloro-quinoline. Ketone impurities are significantly more polar. We use a "Like Dissolves Like" exclusion strategy.

Solvent System: Methanol (Anti-solvent for target, Solvent for impurity) / Toluene (Solvent for target).

-

Slurry Generation: Suspend crude solid in Methanol (3 volumes) at room temperature.

-

Heating: Heat to reflux (65°C) until partial dissolution occurs.

-

Toluene Addition: Add Toluene dropwise just until the solution becomes clear.

-

Cooling Ramp:

-

Cool to 25°C over 2 hours.

-

Chill to 0–5°C and hold for 1 hour.

-

-

Filtration: Filter the crystals. The polar ketone impurities remain dissolved in the Methanol-rich mother liquor.

-

Wash: Wash the cake with cold Methanol.

Protocol C: Flash Chromatography (Polishing)

Best For: High-purity requirements (>99.5%) or small-scale batches.

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

-

Start: 95:5 (Elutes non-polar Target).

-

End: 80:20 (Elutes polar Ketones).

-

-

Loading: Load sample as a concentrated solution in Toluene or DCM.

Module 3: Decision Logic & Mechanism

The following diagram illustrates the decision process and the chemical mechanism of the Bisulfite Scavenging protocol.

Caption: Decision tree for impurity removal. Bisulfite scavenging is preferred for low-level impurities due to high specificity, while recrystallization handles bulk contamination.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product turned yellow after the Bisulfite wash. Why?

A: This often indicates residual sulfur dioxide (

Q2: Can I use Ethanol instead of Methanol for recrystallization? A: Yes, but Ethanol has a higher boiling point and better solubility for the target, which might reduce your recovery yield. If using Ethanol, increase the "Anti-solvent" ratio (e.g., add water or Heptane) to force precipitation.

Q3: The impurity persists after Protocol A. What happened? A: The "ketone" might actually be an ester or a sterically hindered ketone (e.g., a cyclic ketone close to the quinoline ring). Bisulfite is specific to reactive aldehydes and methyl ketones. In this case, switch to Protocol C (Chromatography) or try a Girard’s Reagent T treatment (similar to bisulfite but more aggressive).

References

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: Journal of Visualized Experiments (JoVE), 2018. Context: Validates the bisulfite wash mechanism for purifying non-polar compounds from ketone contaminants. URL:[Link]

- Process for the purification of optically impure Montelukast Intermediates.

-

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with Polarity. Source: Journal of Chemical & Engineering Data (via ResearchGate), 2025. Context: Provides solubility data for similar chloro-pyridine/quinoline structures in Methanol and Heptane, supporting the solvent selection in Protocol B. URL:[Link]

-

Impurity Occurrence and Removal in Crystalline Products. Source: Organic Process Research & Development (OPRD), 2017.[2] Context: General principles of rejecting polar impurities (Class I) from non-polar crystalline lattices. URL:[Link][3]

Sources

Technical Support Center: A Guide to Improving Vilsmeier-Haack Formylation Yields for Quinolines

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reagent and how is it properly prepared?

The Vilsmeier-Haack reagent is an electrophilic iminium salt, which is the active formylating agent in this reaction.[1][2][3] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][4][5] The resulting chloroiminium salt is a potent electrophile that attacks electron-rich aromatic systems.[6]

Proper preparation is critical for success. The reagent is usually prepared by adding POCl₃ dropwise to anhydrous DMF at a low temperature, typically between 0-5°C, before introducing the quinoline substrate.[4][7] Maintaining this low temperature is crucial to control the exothermic reaction and prevent degradation of the reagent.[6]

Q2: My reaction yield is very low or I'm not getting any product. What are the most likely causes?

Low or no yield is a frequent issue and can stem from several factors:

-

Reagent Quality: The purity of your reagents is paramount. Ensure that the DMF is anhydrous and the POCl₃ is fresh.[4] Moisture will readily decompose the Vilsmeier reagent, rendering it inactive.[4]

-

Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the quinoline ring often requires heating, typically between 80-90°C.[4][7] Insufficient heating can lead to an incomplete reaction.

-

Substrate Reactivity: The electronic nature of the quinoline ring significantly impacts the reaction's success. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore works best with electron-rich aromatic compounds.[8][9] If your quinoline substrate has strong electron-withdrawing groups, the ring will be deactivated, making formylation more difficult and often resulting in lower yields.[4]

-

Improper Work-up: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to reveal the aldehyde.[4][8] This is typically achieved by pouring the reaction mixture into crushed ice, followed by neutralization with a base.[1][4]

Q3: How do substituents on the quinoline ring affect the reaction outcome and yield?

Substituents play a directing and activating/deactivating role in the Vilsmeier-Haack reaction.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the quinoline ring, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent.[5] This generally leads to higher yields and can allow for milder reaction conditions.[5][10]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, deactivating it towards electrophilic attack.[4] This can significantly lower the yield or even prevent the reaction from occurring under standard conditions. More forcing conditions, such as higher temperatures or longer reaction times, may be necessary, but this also increases the risk of side reactions and decomposition.[11]

Q4: The color of my reaction mixture changed dramatically upon heating. Is this a cause for concern?

It is quite common for the reaction mixture to darken as it is heated. While a color change can sometimes indicate product formation, it is not a reliable indicator of the reaction's progress or final yield.[4] The most dependable method for monitoring the reaction is through Thin-Layer Chromatography (TLC) analysis.[4]

Q5: What is the purpose of pouring the reaction mixture into crushed ice during the work-up?

This step serves two critical functions. First, it hydrolyzes the iminium salt intermediate that is formed after the Vilsmeier reagent attacks the quinoline ring, which unmasks the desired aldehyde group.[4][8] Second, it quenches any unreacted and highly reactive Vilsmeier reagent and POCl₃.[4] This rapid cooling and dilution also frequently aids in the precipitation of the crude product.[4]

Troubleshooting Guide

Problem: Consistently Low Yields Despite Following Standard Protocols

If you are experiencing persistently low yields, a systematic approach to troubleshooting is necessary.

1. Re-evaluate Your Reagents and Solvents

-

DMF: Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent. DMF is hygroscopic and can absorb moisture from the air, which is detrimental to the Vilsmeier reagent.

-

POCl₃: Use a fresh bottle of phosphorus oxychloride. Over time, it can hydrolyze to phosphoric acid and HCl, reducing its effectiveness.

-

Other Chlorinating Agents: While POCl₃ is the most common, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate a Vilsmeier reagent.[4][12] In some cases, switching the chlorinating agent may improve results.

2. Optimize Reaction Conditions

The optimal conditions can be highly substrate-dependent. Consider the following adjustments:

-